4-Benzyloxy-1,3-butanediol physical properties
4-Benzyloxy-1,3-butanediol physical properties
The following technical guide details the physical properties, synthesis, and applications of 4-Benzyloxy-1,3-butanediol , structured for researchers and drug development professionals.
[1][2][3][4][5]
Executive Summary
4-Benzyloxy-1,3-butanediol (CAS: 85418-23-1 for S-isomer; 81096-93-7 for R-isomer) is a critical chiral building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a key intermediate for the installation of the dihydroxyheptanoic acid side chain found in HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin. Its structural utility lies in the differentiated reactivity of its hydroxyl groups—a primary alcohol at C1 and a secondary alcohol at C3—combined with the stability of the benzyl ether protecting group at C4.
Chemical Identity & Structural Analysis
The compound is a derivative of 1,3,4-butanetriol where the hydroxyl group at the 4-position is protected as a benzyl ether.
| Attribute | Detail |
| IUPAC Name | 4-(Benzyloxy)butane-1,3-diol |
| Common Synonyms | 1-O-Benzyl-1,3,4-butanetriol; (3S)-4-phenylmethoxybutane-1,3-diol |
| CAS Number | (S)-Isomer: 85418-23-1 (R)-Isomer: 81096-93-7 |
| Molecular Formula | C |
| Molecular Weight | 196.25 g/mol |
| SMILES | C1=CC=C(C=C1)COCO (S-isomer) |
| Chirality | Contains one stereocenter at C3.[2][1][3][4] |
Physical Properties Profile
The following data aggregates experimental values and structure-property relationship (SPR) estimates.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Viscous, clear to pale yellow |
| Boiling Point | 138 – 141 °C | @ 0.5 mmHg (Vacuum required) |
| Refractive Index ( | 1.530 | Standard reference |
| Optical Rotation ( | -7° to -13° | (S)-isomer; c=1 in Methanol |
| Optical Rotation ( | +10° | (R)-isomer; c=1 in Methanol |
| Density | ~1.10 g/mL | Estimated (vs. 1.025 g/mL for mono-ol) |
| Flash Point | > 110 °C | Predicted based on BP |
| Solubility | High | Methanol, Ethanol, DCM, Ethyl Acetate |
| Solubility (Water) | Moderate | Reduced by hydrophobic benzyl group |
Characterization & Spectroscopy
Identification of 4-Benzyloxy-1,3-butanediol relies on distinguishing the benzyl ether signals from the aliphatic diol backbone.
H NMR Data (400 MHz, CDCl ) - Diagnostic Signals
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Aromatic Region:
7.25 – 7.35 ppm (m, 5H, Ph-H ). -
Benzylic Protons:
4.52 ppm (s, 2H, Ph-CH -O). -
Methine (C3-H):
3.95 – 4.05 ppm (m, 1H, CH(OH)). -
C4 Protons (Ether):
3.45 – 3.55 ppm (d, 2H, -CH -OBn). -
C1 Protons (Primary OH):
3.75 – 3.85 ppm (t, 2H, -CH -OH). -
C2 Protons (Methylene Bridge):
1.65 – 1.80 ppm (m, 2H, -CH -).
Experimental Protocol: Synthesis & Purification
Core Directive: This protocol describes the synthesis of the (S)-isomer starting from (S)-Malic Acid. This route is favored for its high enantiomeric retention and cost-effectiveness.
Reaction Pathway Logic
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Reduction: Conversion of Malic acid diester to 1,2,4-butanetriol.
-
Selective Protection: Thermodynamic control is used to protect the 1,2-diol as an acetonide, leaving the C4-hydroxyl free.
-
Benzylation: The free C4-hydroxyl is alkylated.
-
Deprotection: Acidic hydrolysis removes the acetonide to yield the target diol.
Figure 1: Chemo-enzymatic or chemical synthesis pathway for (S)-4-Benzyloxy-1,3-butanediol.
Detailed Methodology
Step 1: Selective Acetonide Formation
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Reagent: (S)-1,2,4-Butanetriol (1.0 eq), Acetone (solvent/reagent), p-Toluenesulfonic acid (cat.).
-
Procedure: Dissolve triol in acetone. Add acid catalyst.[5] Stir at room temperature for 12 hours. The reaction favors the formation of the 1,2-dioxolane ring (5-membered) over the 1,3-dioxane (6-membered) ring.
-
Purification: Neutralize with Et
N, concentrate, and distill. -
Checkpoint:
H NMR should show two methyl singlets ( 1.3, 1.4 ppm) and disappearance of one primary OH signal.
Step 2: Benzylation
-
Reagent: Sodium Hydride (1.1 eq), Benzyl Bromide (1.05 eq), THF (anhydrous).
-
Procedure: Cool suspension of NaH in THF to 0°C. Add the acetonide intermediate dropwise. Stir 30 min. Add Benzyl Bromide.[4] Warm to RT and stir 4-6 hours.
-
Safety Note: NaH generates hydrogen gas; ensure adequate venting. Benzyl bromide is a lachrymator.
Step 3: Deprotection (The Target Synthesis)
-
Reagent: 1M HCl, Methanol.
-
Procedure: Dissolve the benzylated acetonide in MeOH. Add HCl. Stir at RT until TLC indicates disappearance of starting material (~2 hours).
-
Workup: Neutralize with NaHCO
, filter salts, concentrate. -
Purification: Vacuum distillation (bp 141°C @ 0.5 mmHg) or Flash Chromatography (Hexane/EtOAc gradient).
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Irritant to eyes and skin. Wear standard PPE (gloves, goggles).
References
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Chem-Impex International. (S)-4-Benzyloxy-1,3-butanediol Product Data. Retrieved from
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PubChem. (R)-4-Benzyloxy-1,3-butanediol Compound Summary. National Library of Medicine. Retrieved from
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TCI Chemicals. Product Specification: (R)-4-Benzyloxy-1,3-butanediol. Retrieved from
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Organic Syntheses. Synthesis of 1,2,4-Butanetriol and Derivatives. Org. Synth. 1990, 68,[5] 92. (Foundational method for triol precursors).
